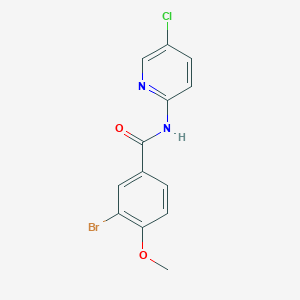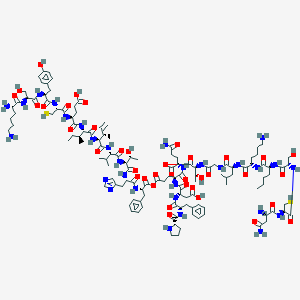
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide, also known as MBTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBTF is a heterocyclic compound that contains a benzotriazole ring fused to a furan ring.
Applications De Recherche Scientifique
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide has been studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, this compound has been used as a stabilizer for polymers and as a photo-initiator for polymerization reactions. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a sensitizer in dye-sensitized solar cells (DSSCs). In biomedical research, this compound has been studied for its potential as an anticancer agent and as a modulator of immune responses.
Mécanisme D'action
The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of immune responses. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. This compound has also been shown to modulate the production of cytokines and chemokines, which are involved in immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and the route of administration. In vitro studies have shown that this compound can induce apoptosis in cancer cells and modulate the production of cytokines and chemokines in immune cells. In vivo studies have shown that this compound can inhibit tumor growth and modulate immune responses in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide in lab experiments include its relatively low cost, high stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water, which can limit its use in aqueous environments, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent and immunomodulator, and the exploration of its applications in material science and organic electronics. Additionally, the development of this compound derivatives with improved solubility and bioavailability could expand its potential applications in various fields.
In conclusion, this compound is a chemical compound with potential applications in various fields, including material science, organic electronics, and biomedical research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of ongoing research. Further studies are needed to fully understand the potential of this compound and its derivatives in various fields.
Méthodes De Synthèse
The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide can be achieved through a multi-step process. The first step involves the synthesis of 2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid, which is then reacted with thionyl chloride and furfurylamine to produce this compound. The yield of this compound synthesis is around 50%, and the purity can be improved through recrystallization.
Propriétés
Formule moléculaire |
C18H14N4O2 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-(6-methyl-2-phenylbenzotriazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c1-12-10-15-16(21-22(20-15)13-6-3-2-4-7-13)11-14(12)19-18(23)17-8-5-9-24-17/h2-11H,1H3,(H,19,23) |
Clé InChI |
DORRRGZCSOAUAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)


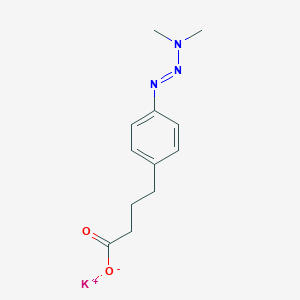
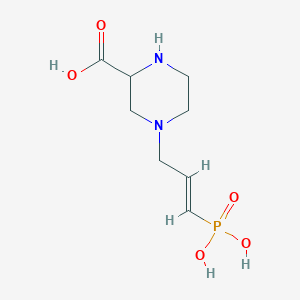
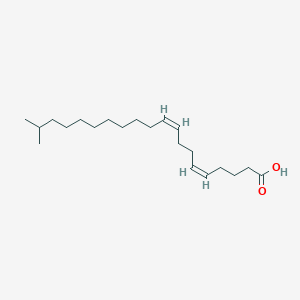
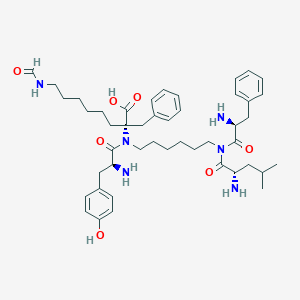
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
